Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate
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Overview
Description
Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated or acylated products.
Scientific Research Applications
Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide.
Imidazole Derivatives: Compounds containing the imidazole ring, such as omeprazole and metronidazole.
Uniqueness
Isopropyl 2-(4-amino-1h-pyrazol-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)13-8(12)5-11-4-7(9)3-10-11/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
DIMRWILTJYUTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
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